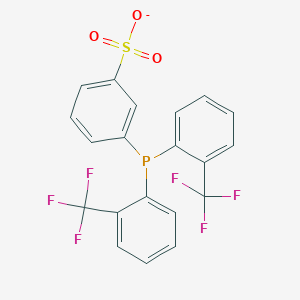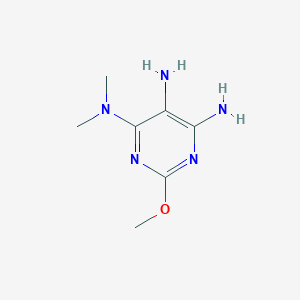
Gallium;2,2,6,6-tetramethylheptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium;2,2,6,6-tetramethylheptane-3,5-dione: is a compound that belongs to the class of β-diketones. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The compound is characterized by its clear, colorless to slightly yellow liquid form and has a molecular formula of C11H20O2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gallium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2,2,6,6-tetramethylheptane-3,5-dione with gallium salts. One common method includes the following steps :
-
Preparation of 2,2,6,6-tetramethylheptane-3,5-dione
- In a 2-liter four-necked flask, add 1000 g of N,N-dimethylformamide (DMF) and 135 g of potassium tert-butoxide.
- Heat the mixture to 50°C under mechanical stirring.
- Gradually add 186 g of methyl pivalate using a dropping funnel.
- Over 3 hours, add a mixture of 80 g of pinacolone and 100 g of DMF.
- Continue stirring and heating for an additional 5 hours.
- The resulting solution contains 2,2,6,6-tetramethylheptane-3,5-dione with a yield of approximately 52% based on pinacolone.
-
Complexation with Gallium
- Dissolve the synthesized 2,2,6,6-tetramethylheptane-3,5-dione in an appropriate solvent.
- Add gallium salts (e.g., gallium nitrate) to the solution.
- Stir the mixture at room temperature until the complex forms.
- Isolate the complex by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Gallium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diketone structure allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide complexes, while reduction can produce gallium hydrides .
Wissenschaftliche Forschungsanwendungen
Gallium;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Gallium;2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with metal ions. The diketone structure allows for the formation of chelate rings, which stabilize the metal-ligand complex. This stability is crucial for its applications in catalysis, imaging, and therapeutic uses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-tetramethyl-3,5-heptanedione: A similar β-diketone without the gallium component.
Acetylacetone: Another β-diketone with a simpler structure.
Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced stability.
Uniqueness
Gallium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with gallium and other metal ions. This stability makes it particularly valuable in applications requiring robust and durable metal-ligand interactions .
Eigenschaften
Molekularformel |
C33H57GaO6 |
|---|---|
Molekulargewicht |
619.5 g/mol |
IUPAC-Name |
gallium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
KPJXAIPEHLODQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ga+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)





![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)




